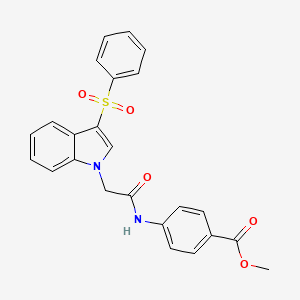

methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an indole core substituted with a phenylsulfonyl group and an acetamido linkage to a benzoate moiety. Its molecular formula is C18H20N2O4S. The presence of the phenylsulfonyl group is significant, as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The phenylsulfonyl group can modulate enzyme activity, potentially acting as a reversible inhibitor.

- DNA Intercalation : The indole core may intercalate with DNA, affecting replication and transcription processes.

- Protein Interaction : The acetamido and benzoate moieties can form hydrogen bonds with proteins, enhancing binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound shows significant antiproliferative effects against various human tumor cell lines. For instance, it has been reported to inhibit cell viability with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine release and reduce inflammation in animal models of arthritis . This activity could be beneficial for developing treatments for inflammatory diseases.

Cytotoxicity Profile

While exhibiting potent biological activities, the compound's cytotoxicity has been assessed. It shows relatively low cytotoxic effects on normal cells compared to cancer cells, making it a promising candidate for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Study on Indole Derivatives : Research on indole derivatives has shown that modifications in the sulfonamide group can enhance anticancer properties while minimizing toxicity .

- Experimental Analysis : A study conducted by Srinivasaraghavan et al. analyzed the spectroscopic properties of related compounds, providing insights into their structural characteristics and potential reactivity .

- Comparative Analysis : A comparative study highlighted that compounds with similar structural motifs exhibited varying degrees of inhibition against specific cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Data Tables

化学反応の分析

Indole Sulfonylation

-

The phenylsulfonyl group is introduced to the indole nitrogen via reaction with phenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃). This step ensures N1-sulfonylation, critical for subsequent functionalization .

Acetamido Benzoate Formation

-

Methyl 4-aminobenzoate undergoes amide coupling with bromoacetyl bromide to form methyl 4-(2-bromoacetamido)benzoate. This intermediate reacts with the sulfonylated indole in the presence of a base (e.g., DIEA) to yield the target compound .

Microwave-Assisted Optimization

-

Microwave irradiation significantly improves reaction efficiency. For analogous indole-sulfonamide hybrids, microwave methods reduce reaction times from 15–30 hours to 30–70 seconds while maintaining yields >85% .

Nucleophilic Aromatic Substitution (SₙAr)

-

The sulfonylated indole participates in SₙAr reactions with electrophilic partners (e.g., bromoacetyl bromide). The electron-withdrawing sulfonyl group activates the indole ring for substitution at the 3-position .

Amide Coupling

-

HATU or EDCl/HOBt-mediated coupling ensures efficient formation of the acetamido bridge between the indole and benzoate moieties. Yields for this step typically exceed 80% .

Comparative Reaction Efficiency

Data from microwave vs. conventional synthesis methods for related compounds highlight the advantages of optimized protocols:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 30–70 s | 900–1800 min |

| Yield Range | 82–96% | 49–86% |

| Energy Efficiency | High | Moderate |

Adapted from α-glucosidase inhibitor synthesis data .

Spectroscopic Characterization

Post-synthesis analysis includes:

-

¹H NMR : Peaks at δ 7.26–7.41 ppm (aromatic protons), δ 3.85 ppm (methoxy group), and δ 2.10 ppm (acetamido methyl) .

-

FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1540 cm⁻¹ (N-H bend) .

Stability and Reactivity

特性

IUPAC Name |

methyl 4-[[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-31-24(28)17-11-13-18(14-12-17)25-23(27)16-26-15-22(20-9-5-6-10-21(20)26)32(29,30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPJKBGMGPLGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。